molecular formula C₄₄H₇₁NO₁₂ B134095 二氢-FK-506 CAS No. 104987-30-6

二氢-FK-506

货号 B134095
CAS 编号: 104987-30-6
分子量: 806 g/mol
InChI 键: RQYGKZGKXDOUEO-LFZNUXCKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydro-FK-506, also known as mono-hydro-FK-506, is a semi-synthetic derivative of tacrolimus, a potent immunosuppressant drug used to prevent organ rejection after transplantation. It is a 23-membered macrolide produced by several Streptomyces species .


Synthesis Analysis

The biosynthetic pathway of FK506 involves a (4 R ,5 R )-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) starter unit and extender units by a hybrid type I polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system . The unique allyl functional group of FK506 is formed by a discrete PKS acting in coordination with fatty acid synthase (FAS) to provide this atypical extender unit .


Molecular Structure Analysis

FK-506 is a strongly hydrophobic cyclic macrolactone with a molecular weight of 822.05 daltons . The chemical structure of FK-506 (C 44 H 69 NO 12 H 2 O) consists of a hemiketal-masked α,ß-diketoamide, which is incorporated into a 23-membered ring .


Chemical Reactions Analysis

The FK506 core is formed from a DHCHC starter unit and extender units by a hybrid type I PKS/NRPS system, and the core produced is further modified by a series of post-PKS tailoring steps .

科学研究应用

    Immunosuppression

    • FK506 is widely used to prevent the rejection of transplanted organs .

    Antifungal Activity

    • FK506 has been found to have antifungal properties .

    Neuroprotection

    • FK506 has neuroprotective activities .

    Neuroregeneration

    • FK506 has been found to have neuroregenerative activities .

    Anti-inflammatory Activity

    • FK506 has anti-inflammatory properties .

    Biosynthetic Pathway Engineering

    • The biosynthetic pathway of FK506 has been studied extensively, and efforts have been made to engineer this pathway to improve production and create diverse analogs .

    Cancer Treatment

    • FK506 has shown potential in the treatment of certain types of cancer .

    Treatment of Autoimmune Diseases

    • Due to its immunosuppressive properties, FK506 could potentially be used to treat autoimmune diseases .

    Treatment of Skin Conditions

    • FK506 has been used in the treatment of various skin conditions, including atopic dermatitis .

    Treatment of Eye Conditions

    • FK506 has been used in the treatment of certain eye conditions, such as dry eye syndrome .

    Treatment of Asthma

    • FK506 has shown potential in the treatment of asthma .

    Treatment of Rheumatoid Arthritis

    • Due to its immunosuppressive and anti-inflammatory properties, FK506 could potentially be used to treat rheumatoid arthritis .

    Treatment of Eczema

    • FK506 has been used in the treatment of eczema, a condition that makes your skin red and itchy .

    Treatment of Psoriasis

    • Due to its immunosuppressive and anti-inflammatory properties, FK506 could potentially be used to treat psoriasis, a skin disorder that causes skin cells to multiply up to 10 times faster than normal .

    Treatment of Vitiligo

    • FK506 has shown potential in the treatment of vitiligo, a long-term skin condition characterized by patches of the skin losing their pigment .

    Treatment of Uveitis

    • FK506 has been used in the treatment of uveitis, inflammation of the middle layer of the eye .

    Treatment of Lupus

    • Due to its immunosuppressive properties, FK506 could potentially be used to treat lupus, an autoimmune disease .

    Treatment of Crohn’s Disease

    • FK506 has shown potential in the treatment of Crohn’s disease, a type of inflammatory bowel disease (IBD) .

安全和危害

Dihydro-FK-506 is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .

未来方向

The biosynthetic pathway of FK506 has been studied extensively, and there has been progress in understanding its biosynthesis, improving production, and in the mutasynthesis of diverse analogs . Further strain improvement and structural diversification aimed at generating more analogs with improved pharmaceutical properties will be emphasized .

属性

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H71NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h19,21,26,28-34,36-40,46-47,52H,10-18,20,22-24H2,1-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYGKZGKXDOUEO-LFZNUXCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H71NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

806.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro-FK-506

CAS RN

104987-30-6
Record name Dihydro-FK-506
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104987306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydro Tacrolimus
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TSUKUBAMYCIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SDH06DWVW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-FK-506
Reactant of Route 2
Dihydro-FK-506
Reactant of Route 3
Dihydro-FK-506
Reactant of Route 4
Dihydro-FK-506
Reactant of Route 5
Dihydro-FK-506
Reactant of Route 6
Dihydro-FK-506

Citations

For This Compound
50
Citations
RE Ireland, TK Highsmith, LD Gegnas… - The Journal of Organic …, 1992 - ACS Publications
The synthesis of the analog FKANAL (I) of the immunosuppressant FK-506 in which the central features are the spiroenone system B which masks the-allyl aldol portion of FK-506 and …
Number of citations: 65 pubs.acs.org
FJ Dumont, C Kastner, F Iacovone, PA Fischer - Journal of Pharmacology …, 1994 - ASPET
… Here, we used [3H]-dihydro-FK-506 as a probe to examine the binding of these macrolides … found to rapidly displace [3H]-dihydro-FK-506 from its cellular binding sites. Consistently, FK-…
Number of citations: 49 jpet.aspetjournals.org
FJ Dumont, MR Melino, MJ Staruch… - … (Baltimore, Md.: 1950 …, 1990 - journals.aai.org
… Therefore, we used 3H-dihydro-FK-506 as a probe to monitor … YAC cells were incubated with 3H-dihydro-FK-506 in presence … imal binding of 3H-dihydro-FK-506 to YAC cells occurred …
Number of citations: 472 journals.aai.org
JN Murthy, Y Chen, VS Warty… - Clinical …, 1992 - academic.oup.com
… FK-506 extracted from whole blood with a cyclohexyl-sorbent column competes with [3H]dihydro-FK-506 for binding to a partially purified preparation of FK-506 binding protein (FK-BP). …
Number of citations: 34 academic.oup.com
FJ Dumont, MJ Staruch, SL Koprak… - The Journal of …, 1992 - rupress.org
… /~1 of [3H]dihydro-FK-506 at 10 ng/ml, were added into each well. After mixing and 20 min incubation at 20~ the bound [3H]dihydro-FK-506 was separated from free ligand by passing …
Number of citations: 331 rupress.org
JN Murthy, Y Chen, SJ Soldin - Clinical biochemistry, 1994 - Elsevier
… Competition experiments using SH-dihydro FK-506 and rapamycin showed displacement of rapamycin, with K a in the range of 40 nM. The 14 kDa immunophilin does not have peptidyl-…
Number of citations: 14 www.sciencedirect.com
MA Grassberger, T Fehr, A Horvath, G Schulz - Tetrahedron, 1992 - Elsevier
… in a reaction of a 22-dihydro-FK-506 derivative: When 33-0-… reaction, we treated 33-0-silylated 22-dihydro-FK-506 3a … also be carried out with unprotected dihydro-FK 506 (6&f, but the …
Number of citations: 20 www.sciencedirect.com
TK Jones, SG Mills, RA Reamer, D Askin… - Journal of the …, 1989 - ACS Publications
… Since we could not selectively remove the C22 TBS group, all silyl groups were removed with aqueous HF in acetonitrile to provide 22-dihydro-FK-506 (18). Reprotection with TESC1 in …
Number of citations: 197 pubs.acs.org
L Brizuela, G Chrebet, KA Bostian… - Molecular and cellular …, 1991 - Am Soc Microbiol
… Free [3H]dihydro-FK-506 is retained on the lipophilic LH-20 resin, while protein-bound ligand flows through the column. Flowthrough fractions containing protein-bound [3H]FK-506 …
Number of citations: 44 journals.asm.org
MJ Staruch, NH Sigal, FJ Dumont - International journal of …, 1991 - Elsevier
… of FK506: 3H-dihydro-FK-506, that is known to interact with … in presence of 6.2 nM 3H-dihydro-FK-506 (65,000 counts/min)… late as 5 h after 3H-dihydro-FK-506. Most importantly, RAP, …
Number of citations: 50 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。